Reactive Red 35
CAS No.: 12226-12-9
Cat. No.: VC0225793
Molecular Formula: C12H24N2
Molecular Weight: 0
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 12226-12-9 |
|---|---|
| Molecular Formula | C12H24N2 |
| Molecular Weight | 0 |
Introduction
Environmental Concerns and Toxicity
The release of untreated RR35 into the environment presents serious ecological hazards. Toxicological studies have demonstrated that untreated RR35 exhibits significant harmful effects on various biological systems .
Research on the toxicity of RR35 using Allium cepa (onion) root cells has revealed that the untreated dye negatively impacts cell viability, inhibits root elongation, reduces mitotic index, and causes chromosomal aberrations, indicating both cytotoxic and genotoxic potential . These findings highlight the importance of proper treatment before discharge into natural water bodies.
Further evidence of toxicity comes from zebrafish embryo toxicity (FET) tests, where exposure to untreated RR35 resulted in delayed embryonic development and reduced hatching rates. At concentrations ranging from 30 to 110 ppm, embryos exposed to untreated dye showed approximately 53-58% hatching at 96 hours post-fertilization, compared to normal rates in control groups .
Degradation Methods
Given the environmental concerns associated with RR35, significant research has focused on developing effective methods for its degradation and detoxification. Two prominent approaches have shown considerable promise: biological degradation using specific bacterial strains and advanced oxidation processes.
Biodegradation by Pseudomonas aeruginosa
Pseudomonas aeruginosa strain ARSKS20 has demonstrated remarkable capability in decolorizing and degrading RR35. Under optimized conditions, this bacterial strain can achieve up to 95% decolorization with a rate of 8.27 mg l-1 h-1 . The optimal conditions for biodegradation have been thoroughly investigated and are summarized in Table 1.
Table 1: Optimal Conditions for Biodegradation of RR35 by P. aeruginosa ARSKS20
| Parameter | Optimal Value | Decolorization Efficiency |
|---|---|---|
| Temperature | 40°C | 95% |
| pH | 8.0 | 95% |
| Culture Condition | Static | 95% |
| Initial Dye Concentration | 100 mg l-1 | 95% |
| Yeast Extract Concentration | 5 g l-1 | 95% |
| Inoculum Volume | 5% | 95% |
| NaCl Tolerance | 50 g l-1 | 90% |
A particularly valuable characteristic of P. aeruginosa ARSKS20 is its ability to maintain high decolorization efficiency (90%) even in high-salt environments (50 g l-1 NaCl), making it especially suitable for treating textile effluents that typically contain elevated salt levels . Furthermore, this bacterial strain has demonstrated the capacity to decolorize RR35 (100 mg l-1) through twelve consecutive treatment cycles without requiring additional nutrient supplementation, indicating its potential for sustainable, long-term application in bioremediation systems .
UV/H2O2 Process for Decolorization
An alternative approach to RR35 degradation involves the UV/H2O2 advanced oxidation process, which utilizes the synergistic effect of ultraviolet radiation and hydrogen peroxide to generate hydroxyl radicals capable of breaking down the dye molecules . This physico-chemical method offers rapid treatment, with complete decolorization achievable within 10 minutes under optimized conditions.
Through response surface methodology (RSM), researchers have identified the optimal parameters for achieving maximum decolorization efficiency, as presented in Table 2.
Table 2: Optimized Parameters for UV/H2O2 Decolorization of RR35
| Parameter | Optimal Value | Decolorization Efficiency |
|---|---|---|
| Initial Dye Concentration | 46.6 mg/L | 100% |
| pH | 7.64 | 100% |
| H2O2 Dosage | 20.57 mM | 100% |
| Treatment Time | <10 minutes | 100% |
The effectiveness of this method has been demonstrated through comprehensive experimental design using central composite design (CCD), which accounted for the interactive effects of multiple parameters simultaneously . The mathematical model developed through this approach can be represented by the equation:
% Decolorization = 208.729-0.665909 dye concentration -21.3206 pH -0.271604 H2O2 dosage + 0.000718958 (Dye concentration)2 + 1.38959 pH2 + 0.00267408 (H2O2 dosage)2 + 0.0183813 dye concentration* pH + 0.00111187 (Dye concentration)* (H2O2 dosage) - 0.00409375 pH* H2O2 dosage
This equation allows for the prediction of decolorization efficiency under various parameter combinations, facilitating process optimization in real-world applications.
Degradation Pathway and Metabolites
Understanding the degradation pathway of RR35 is crucial for assessing the environmental safety of treatment processes. Studies on the biodegradation mechanism of RR35 by Pseudomonas aeruginosa ARSKS20 have identified specific metabolites resulting from the breakdown process .
The biodegradation pathway likely involves the initial cleavage of azo bonds followed by further transformation of the resulting aromatic amines. High-performance liquid chromatography (HPLC) analysis has confirmed that true biodegradation occurs rather than mere adsorption of the dye to bacterial cells .
The major degradation products identified include:
The identification of these metabolites provides valuable insights into the structural components of RR35 and the mechanisms by which it is broken down during biological treatment.
Toxicity Assessment of Treated Reactive Red 35
A critical aspect of any dye treatment process is ensuring that the degradation products exhibit reduced toxicity compared to the parent compound. Various toxicity assessments have been conducted to evaluate the environmental safety of treated RR35, with promising results across different biological systems.
Table 3: Comparative Toxicity of Untreated and Treated RR35
| Toxicity Test | Untreated RR35 | Treated RR35 | Improvement |
|---|---|---|---|
| Zebrafish embryo hatching (96 hpf) | 53-58% | 78% | ~26% |
| Cell viability in A. cepa | Significantly reduced | Improved | Notable increase |
| Chromosomal aberrations | Frequent | Reduced | Significant reduction |
| Mitotic index | Decreased | Improved | Substantial increase |
Studies using Allium cepa root cells have demonstrated significant improvements in cell viability, root length, mitotic index, and reductions in chromosomal aberrations in samples treated with RR35 after biodegradation compared to untreated dye samples . These findings indicate substantial reduction in cytotoxicity and genotoxicity following appropriate treatment.
In zebrafish embryo toxicity tests, embryos exposed to treated RR35 showed a significantly higher hatching rate (78%) across all tested concentrations compared to those exposed to untreated dye (53-58%), representing an approximate 26% improvement in developmental outcomes . This substantial improvement in embryo viability provides compelling evidence for the effectiveness of treatment processes in mitigating the developmental toxicity of RR35.
Microbial toxicity assays using agriculturally important bacteria have further confirmed the reduced toxic nature of RR35 degradation products , supporting the environmental safety of the treatment approaches described above.
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